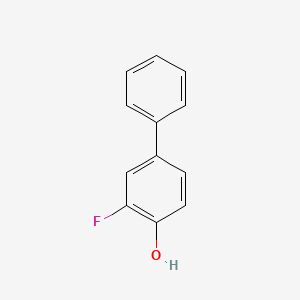
2-Fluoro-4-phenylphenol
説明
Synthesis Analysis
The synthesis of fluorinated phenolic compounds can be complex and often requires specific conditions for successful reactions. For instance, the synthesis of oligo-2-[(4-fluorophenyl) imino methylene] phenol (OFPIMP) involves oxidative polycondensation reactions with air oxygen and NaOCl in an aqueous alkaline medium . Another example is the preparation of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, which is a two-step radiosynthesis yielding the compound in no-carrier-added form . These methods highlight the diverse synthetic routes that can be employed to create fluorinated phenolic compounds, which may be applicable to the synthesis of 2-Fluoro-4-phenylphenol.
Molecular Structure Analysis
The molecular structure of fluorinated phenolic compounds can be determined using various spectroscopic and crystallographic techniques. For example, the crystal structure of 2,3,7-trihydroxy-9-phenyl-fluorone shows different orientations of the phenyl group to be involved in intermolecular aromatic interactions . Similarly, the structure of 4{E-[(2-fluorophenyl)imino]methyl}-2-methoxyphenol is stabilized by intermolecular non-classical hydrogen bonds and intramolecular interactions . These studies suggest that 2-Fluoro-4-phenylphenol may also exhibit interesting structural features due to the presence of the fluorine atom and the phenyl group.
Chemical Reactions Analysis
The reactivity of fluorinated phenolic compounds can be influenced by the presence of the fluorine atom. For instance, the oxidative polymerization of 2-fluoro-6-(3-methyl-2-butenyl)phenol (FMBP) yields a polymeric material, and FMBP can also be copolymerized with other phenols . This indicates that 2-Fluoro-4-phenylphenol may also participate in polymerization reactions or serve as a building block for more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated phenolic compounds are often characterized by their stability and reactivity. The thermal stability of OFPIMP and its oligomer-metal complexes has been studied, showing resistance to thermo-oxidative decomposition . The spectroscopic properties, crystal structure, and density functional theory (DFT) calculations of fluorinated phenolic compounds provide insights into their electronic structure and potential applications . These analyses are crucial for understanding the behavior of 2-Fluoro-4-phenylphenol in various environments and its suitability for different applications.
科学的研究の応用
1. Heterogeneous Electro-Fenton-like Designs for the Disposal of 2-Phenylphenol
- Summary of Application: This study investigates the efficiency of different heterogeneous catalysts using transition metals in order to prevent the generation of iron sludge and to extend the catalogue of possible catalysts to be used in advanced oxidation processes .
- Methods of Application: In this study, nickel and zinc were tested and the ability for radical-generation degradation capacity of both ions as homogeneous was evaluated in the electro-Fenton-like degradation of 2-phenylphenol .
- Results: The degradation profiles followed a first-order kinetic model with the highest degradation rate for nickel (1 mM) with 2-phenylphenol removal level of 90.12% and a total organic reduction near 70% in 2 h .
2. Design, Synthesis, Application and Research Progress of Fluorescent Probes
- Summary of Application: Fluorescent probes are sensitive, selective, nontoxic in detection and thus provided a new solution in these fields .
- Methods of Application: The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups .
- Results: The development of new fluorescent probes and the improvement of existing ones have become a research hotspot .
3. Acid-Base Chemistry of Fluorophenols
- Summary of Application: The study of acid-base chemistry of fluorophenols, such as o-fluorophenol and p-fluorophenol, can provide insights into the effects of fluorine substitution on the acidity of phenols .
- Methods of Application: The acidity of these compounds is often studied by measuring their pKa values in different solvents .
- Results: For example, the pKa value of o-fluorophenol is 8.7, while that of the p-fluorophenol is 9.9 . This indicates that o-fluorophenol is a stronger acid than p-fluorophenol .
4. Synthesis of Phenols
- Summary of Application: Phenols, including fluorophenols, can be synthesized through various laboratory methods .
- Methods of Application: Some of these methods include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .
- Results: These methods have been used to successfully synthesize a variety of phenols .
5. Acid-Base Chemistry of Fluorophenols
- Summary of Application: The study of acid-base chemistry of fluorophenols, such as o-fluorophenol and p-fluorophenol, can provide insights into the effects of fluorine substitution on the acidity of phenols .
- Methods of Application: The acidity of these compounds is often studied by measuring their pKa values in different solvents .
- Results: For example, the pKa value of o-fluorophenol is 8.7, while that of the p-fluorophenol is 9.9 . This indicates that o-fluorophenol is a stronger acid than p-fluorophenol .
6. Synthesis of Phenols
- Summary of Application: Phenols, including fluorophenols, can be synthesized through various laboratory methods .
- Methods of Application: Some of these methods include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .
- Results: These methods have been used to successfully synthesize a variety of phenols .
Safety And Hazards
特性
IUPAC Name |
2-fluoro-4-phenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFYLPMGFTYAPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514816 | |
| Record name | 3-Fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-phenylphenol | |
CAS RN |
84376-21-6 | |
| Record name | 3-Fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

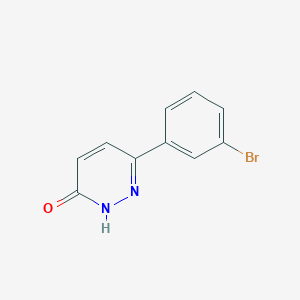
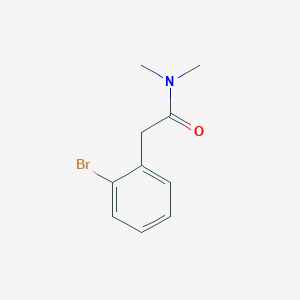
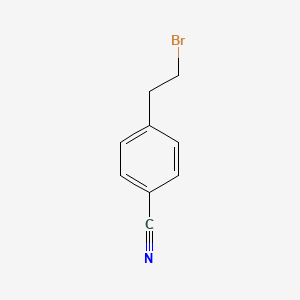
![Benzo[g]quinoxaline](/img/structure/B1338093.png)
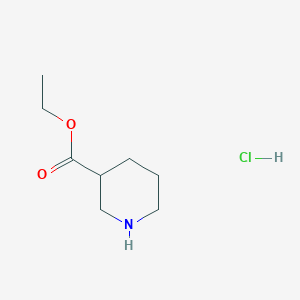
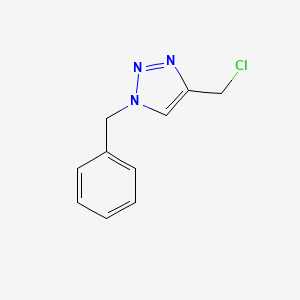
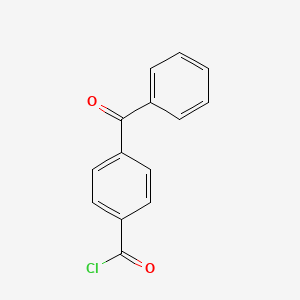
![8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1338107.png)
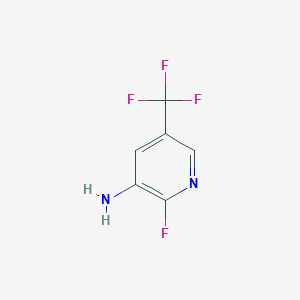
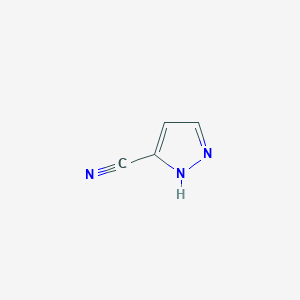
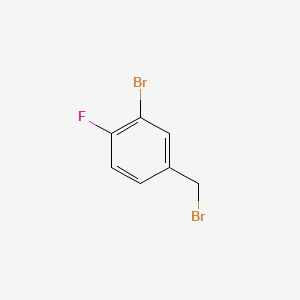
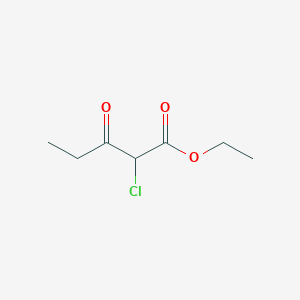
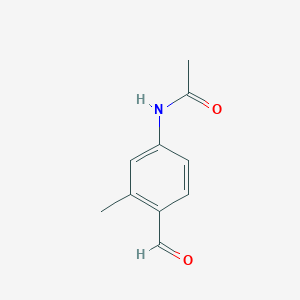
![Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride](/img/structure/B1338123.png)